N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide
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Description
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an amide group, which is a key functional group in many biologically active compounds. Amides can interact with various biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions .
Mode of Action
The exact mode of action would depend on the specific biological target of this compound. Generally, compounds with an amide group can act as inhibitors or activators of their target proteins, depending on the nature of the interaction .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Amides are prevalent in numerous biochemical pathways, including protein synthesis and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion (ADME). The presence of the amide group can potentially affect these properties .
Result of Action
The result of the compound’s action would depend on its specific biological target and mode of action. It could potentially lead to the activation or inhibition of certain cellular processes .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and its interaction with its target .
Properties
IUPAC Name |
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-11(2)7-13(6-10)16(21)18-9-15(20)19-14(8-17)12-3-4-12/h5-7,12,14H,3-4,9H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESMJCRRGHGTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)NC(C#N)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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